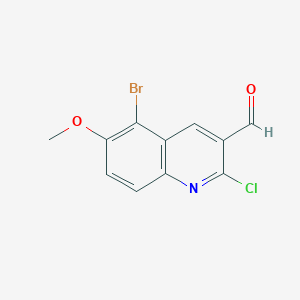
5-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The recent publications describe the synthetic routes of 2-chloroquinoline-3-carbaldehydes following the Meth-Cohn synthesis .Molecular Structure Analysis
Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The molecular formula for 2-chloro-6-methoxyquinoline-3-carbaldehyde is C11H8ClNO2 .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Future Directions
Quinoline and its derivatives are frequently used in the pharmaceutical industry . Researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment . The green pathway for the synthesis of quinoline derivatives has been described as significantly more effective than traditional methods . These techniques can be implemented in industries to increase atom economy .
properties
CAS RN |
136812-26-5 |
|---|---|
Product Name |
5-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde |
Molecular Formula |
C11H7BrClNO2 |
Molecular Weight |
300.53 g/mol |
IUPAC Name |
5-bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-9-3-2-8-7(10(9)12)4-6(5-15)11(13)14-8/h2-5H,1H3 |
InChI Key |
SYZKHZMASSSNBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)N=C(C(=C2)C=O)Cl)Br |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C(=C2)C=O)Cl)Br |
synonyms |
5-BROMO-2-CHLORO-6-METHOXYQUINOLINE-3-CARBOXALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



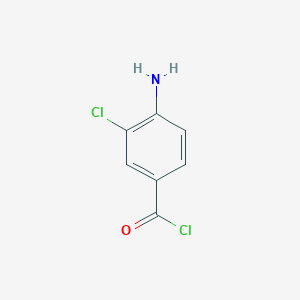
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
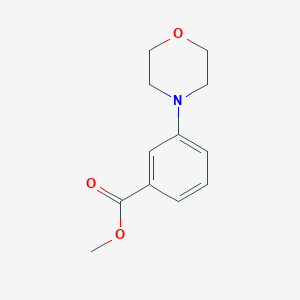
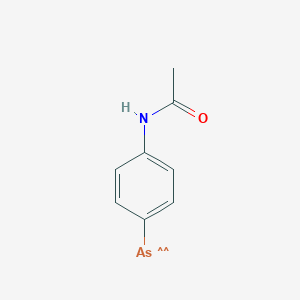
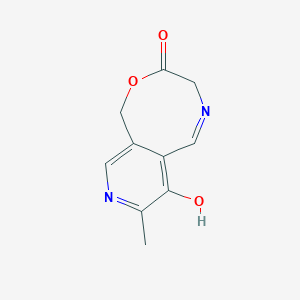
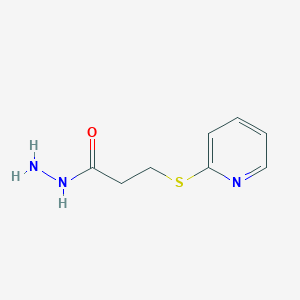
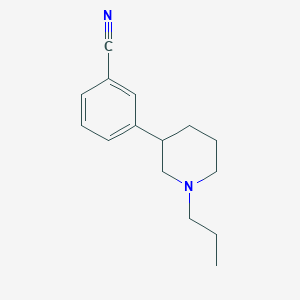
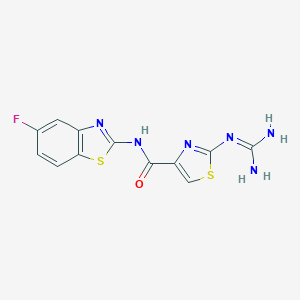
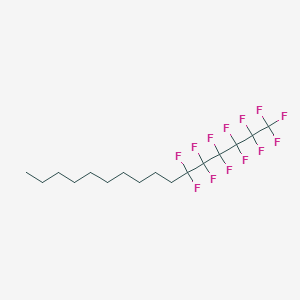
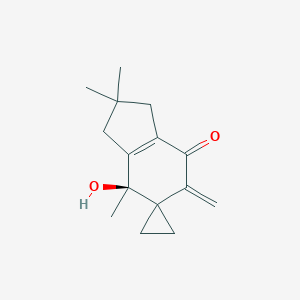
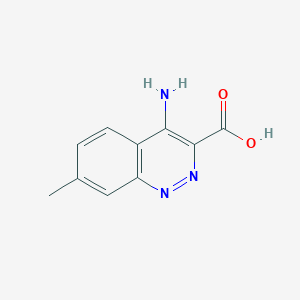
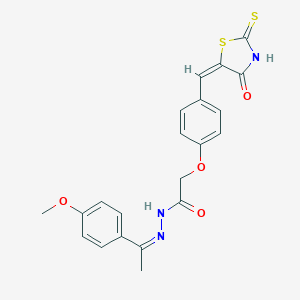
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)